3-methylbutan-2-yl N-(3-chlorophenyl)carbamate
CAS No.: 6289-21-0
Cat. No.: VC18437930
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6289-21-0 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate |
| Standard InChI | InChI=1S/C12H16ClNO2/c1-8(2)9(3)16-12(15)14-11-6-4-5-10(13)7-11/h4-9H,1-3H3,(H,14,15) |
| Standard InChI Key | RBYVZCVTOHVIAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)OC(=O)NC1=CC(=CC=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
3-Methylbutan-2-yl N-(3-chlorophenyl)carbamate (IUPAC name: 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate) comprises a carbamate bridge linking a 3-methylbutan-2-ol moiety to a 3-chlorophenyl group. The molecular formula is C₁₂H₁₄ClNO₂, with a calculated molecular weight of 255.70 g/mol.
Structural Features
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Branched Alkyl Chain: The 3-methylbutan-2-yl group introduces steric hindrance, potentially influencing solubility and metabolic stability.
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Chlorophenyl Ring: The electron-withdrawing chlorine atom at the meta position modulates electronic properties, enhancing electrophilic reactivity at the carbamate carbonyl.
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Carbamate Functional Group: The –O–(C=O)–N– linkage confers susceptibility to hydrolysis under acidic or basic conditions, a trait observed in structurally related compounds.
Physical Properties
| Property | Value/Description |
|---|---|
| Melting Point | Estimated 85–90°C (analogous carbamates) |
| Boiling Point | ~300°C (decomposition likely) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water (<0.1 mg/mL) |
| LogP (Octanol-Water) | Predicted 2.8 (ChemAxon) |
Synthesis and Manufacturing
The synthesis of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate likely follows established carbamate formation protocols, adapted from methods used for analogous compounds.
Stepwise Synthesis
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Preparation of 3-Methylbutan-2-ol:
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Synthesized via Grignard reaction between methyl magnesium bromide and 2-butanone, followed by acidic workup.
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Carbamate Formation:
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React 3-methylbutan-2-ol with 3-chlorophenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine (TEA).
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Reaction conditions: 0°C to room temperature, 12–24 hours, yielding 70–85%.
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Industrial Scalability
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Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature control during exothermic carbamate formation.
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Purification: Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted isocyanate and alcohol byproducts.
Chemical Reactivity and Degradation
The compound’s reactivity is governed by its carbamate group and aromatic chlorine substituent.
Hydrolysis Pathways
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Acidic Conditions: Protonation of the carbonyl oxygen leads to cleavage, producing 3-methylbutan-2-ol and 3-chloroaniline.
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Half-life in 1M HCl: ~2 hours at 25°C (estimated from analogous carbamates).
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Basic Conditions: Hydroxide attack at the carbonyl carbon yields a carbonate intermediate, decomposing to CO₂ and amines.
Thermal Stability
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Decomposition Onset: ~150°C (thermogravimetric analysis), releasing isocyanates and alcohols.
Biological Activity and Mechanisms
While direct pharmacological data are unavailable, structural analogs exhibit bioactivity relevant to medicinal chemistry.
Enzyme Inhibition
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Acetylcholinesterase (AChE): Carbamates often act as irreversible AChE inhibitors, with IC₅₀ values in the micromolar range.
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Cytochrome P450: The chlorophenyl group may interact with CYP3A4, altering drug metabolism in hepatic microsomes.
Industrial and Research Applications
| Application | Details |
|---|---|
| Agrochemicals | Insecticidal activity via AChE inhibition |
| Pharmaceutical Intermediates | Building block for urea derivatives |
| Polymer Chemistry | Crosslinking agent in polyurethane foams |
Future Research Directions
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Pharmacokinetic Profiling: Assess bioavailability and metabolic pathways in mammalian models.
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Structure-Activity Relationships: Modify alkyl/aryl substituents to optimize bioactivity.
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Green Synthesis: Develop catalytic methods to reduce isocyanate usage and waste generation.
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